molecular formula C15H13FO3 B6401681 2-(3-Ethoxyphenyl)-6-fluorobenzoic acid CAS No. 1261968-51-7

2-(3-Ethoxyphenyl)-6-fluorobenzoic acid

Cat. No.: B6401681
CAS No.: 1261968-51-7
M. Wt: 260.26 g/mol
InChI Key: DWGYYYXYPSKLQU-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)-6-fluorobenzoic acid is an aromatic carboxylic acid derivative. This compound features a benzoic acid core substituted with an ethoxy group at the 3-position and a fluorine atom at the 6-position. The presence of these substituents imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-ethoxyphenyl)-6-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Ethoxyphenyl)-6-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The ethoxy and fluorine substituents can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.

    Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as thionyl chloride or oxalyl chloride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted benzoic acids.

    Reduction Products: Alcohol derivatives of the original compound.

    Oxidation Products: Acyl chlorides and other reactive intermediates.

Scientific Research Applications

2-(3-Ethoxyphenyl)-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-ethoxyphenyl)-6-fluorobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to desired therapeutic effects.

Comparison with Similar Compounds

    2-(3-Methoxyphenyl)-6-fluorobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(3-Ethoxyphenyl)-4-fluorobenzoic acid: Fluorine atom at the 4-position instead of the 6-position.

    2-(3-Ethoxyphenyl)-6-chlorobenzoic acid: Chlorine atom instead of fluorine.

Uniqueness: 2-(3-Ethoxyphenyl)-6-fluorobenzoic acid is unique due to the specific positioning of the ethoxy and fluorine substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-(3-ethoxyphenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-2-19-11-6-3-5-10(9-11)12-7-4-8-13(16)14(12)15(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGYYYXYPSKLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690025
Record name 3'-Ethoxy-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-51-7
Record name 3'-Ethoxy-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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